molecular formula C19H31NO B5083534 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine

Cat. No. B5083534
M. Wt: 289.5 g/mol
InChI Key: SKVBXBLXXZMFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine, also known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research. DMHP is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells.

Mechanism of Action

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is a potent and selective agonist of the cannabinoid receptor CB2. Upon binding to CB2, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine activates a signaling cascade that leads to the modulation of various cellular processes. CB2 is predominantly expressed in immune cells and is involved in the regulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. It can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anti-inflammatory and analgesic properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also protect against neurodegeneration and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for specific modulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also be synthesized in large quantities with high purity, which is important for reproducibility in experiments. However, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine also has limitations for lab experiments. It can be difficult to work with due to its high potency, which requires careful handling and dosing. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine. One area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in cancer therapy. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. Another area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in the treatment of autoimmune diseases. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response and has been studied for its potential use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to elucidate the long-term effects of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 1-bromo-5-chloropentane to yield 1-[5-(2,6-dimethylphenoxy)pentyl]phenol. This intermediate is then converted to 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine through a cyclization reaction with methylpiperidine in the presence of a base. The purity and yield of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be improved through further purification steps such as column chromatography and recrystallization.

Scientific Research Applications

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also modulate the immune response and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-16-10-13-20(14-11-16)12-5-4-6-15-21-19-17(2)8-7-9-18(19)3/h7-9,16H,4-6,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBXBLXXZMFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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